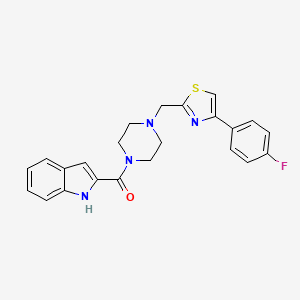
(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(1H-indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C23H21FN4OS and its molecular weight is 420.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(1H-indol-2-yl)methanone, identified by its CAS number 1202995-65-0, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H20FN5OS, with a molecular weight of 433.5 g/mol. The structure features a thiazole ring, a piperazine moiety, and an indole component, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1202995-65-0 |
| Molecular Formula | C23H20FN5OS |
| Molecular Weight | 433.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for enhancing anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
- Anticonvulsant Properties : Some studies have shown that compounds with similar structural motifs can display anticonvulsant activity. The piperazine moiety may influence the modulation of neurotransmitter receptors, contributing to seizure control .
- Antimicrobial Effects : There is emerging evidence suggesting that thiazole-containing compounds possess antimicrobial properties, potentially acting against bacterial strains and fungi through disruption of cellular processes .
Antitumor Activity
A study evaluated the cytotoxic effects of thiazole-based compounds on human glioblastoma U251 cells and human melanoma WM793 cells. The compound demonstrated an IC50 value in the range of 10–30 µM, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
Anticonvulsant Activity
In a separate investigation, the compound was tested for its anticonvulsant efficacy using animal models. Results indicated a significant reduction in seizure frequency, suggesting that the structural components may enhance GABAergic signaling pathways, thereby providing therapeutic benefits for epilepsy management .
Antimicrobial Activity
A recent study explored the antimicrobial potential of thiazole derivatives against Mycobacterium tuberculosis (Mtb). The compound exhibited selective inhibition with an IC50 value of 7.05 µM against Mtb H37Ra without acute toxicity towards normal lung fibroblast cells .
Propiedades
IUPAC Name |
[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4OS/c24-18-7-5-16(6-8-18)21-15-30-22(26-21)14-27-9-11-28(12-10-27)23(29)20-13-17-3-1-2-4-19(17)25-20/h1-8,13,15,25H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENLJRHFZRIIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














